molecular formula C24H42O21 B1446408 Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc CAS No. 58484-02-9

Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc

Cat. No.: B1446408
CAS No.: 58484-02-9
M. Wt: 666.6 g/mol
InChI Key: KWSHSHAHTORTSY-OKNDTIKYSA-N
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Description

The compound “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is a tetrasaccharide composed of four glucose molecules linked by beta-glycosidic bonds. This specific arrangement of glucose units is significant in various biological and chemical contexts, particularly in the study of carbohydrates and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” involves the stepwise addition of glucose units through glycosidic bond formation. The process typically employs glycosyl donors and acceptors, with the aid of glycosyltransferases or chemical catalysts. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and ensure the selective formation of the desired glycosidic bonds.

Industrial Production Methods

Industrial production of such oligosaccharides can be achieved through enzymatic synthesis using glycosyltransferases or through chemical synthesis involving multiple protection and deprotection steps. Enzymatic methods are preferred for their specificity and efficiency, while chemical methods offer greater flexibility in modifying the structure of the oligosaccharide.

Chemical Reactions Analysis

Types of Reactions

“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucose units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the glucose units can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the selective modification of the glucose units.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gluconic acid derivatives, while reduction can produce glucitol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various glucose derivatives.

Scientific Research Applications

“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” has numerous applications in scientific research, including:

    Chemistry: It serves as a model compound for studying glycosidic bond formation and carbohydrate chemistry.

    Biology: It is used to investigate the role of oligosaccharides in biological processes, such as cell-cell recognition and signaling.

    Industry: It is utilized in the production of bioactive compounds and as a precursor for the synthesis of more complex glycoconjugates.

Mechanism of Action

The mechanism by which “Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The beta-glycosidic bonds in the compound influence its stability and reactivity, affecting its biological activity. The pathways involved in its action include glycosylation processes and carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oligosaccharides with different glycosidic linkages, such as:

    Lactose (Gal(b1-4)Glc): A disaccharide composed of galactose and glucose.

    Maltose (Glc(a1-4)Glc): A disaccharide composed of two glucose units linked by an alpha-glycosidic bond.

    Cellobiose (Glc(b1-4)Glc): A disaccharide composed of two glucose units linked by a beta-glycosidic bond.

Uniqueness

“Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc” is unique due to its specific arrangement of beta-glycosidic bonds, which confer distinct structural and functional properties. This unique structure makes it valuable for studying the effects of glycosidic linkages on the properties and reactivity of oligosaccharides.

Properties

CAS No.

58484-02-9

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h2,6-25,27-39H,1,3-5H2/t6-,7+,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1

InChI Key

KWSHSHAHTORTSY-OKNDTIKYSA-N

SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(C=O)O)C(C(CO)O)O)CO)CO)O)O)O)O

Origin of Product

United States

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